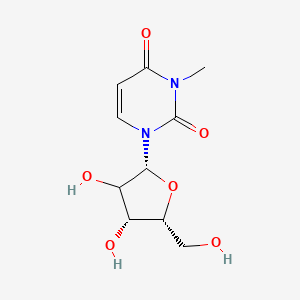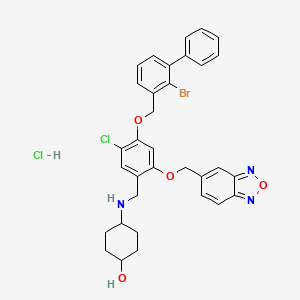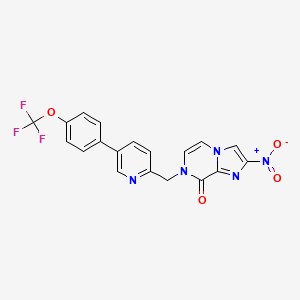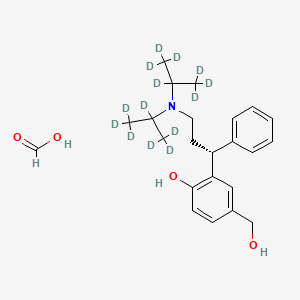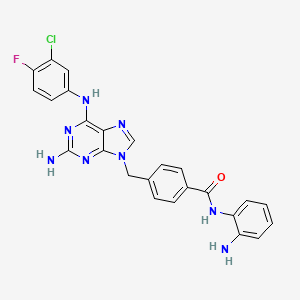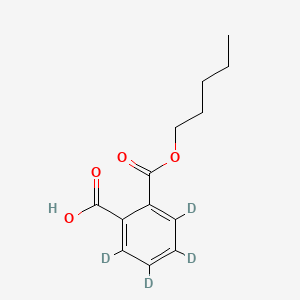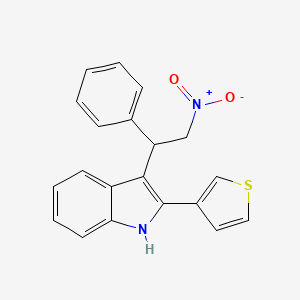
Hbv-IN-32
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hbv-IN-32 is a potent inhibitor of covalently closed circular DNA (cccDNA) and exhibits significant anti-Hepatitis B Virus (HBV) activity. It achieves an IC50 of 0.14 µM against Hepatitis B surface antigen (HBsAg) and also impedes cell growth . This compound is primarily used in research settings to study its effects on HBV and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-32 involves multiple steps, including the preparation of intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing such inhibitors typically involve organic synthesis techniques, including condensation reactions, cyclization, and purification steps.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Generally, the production of such compounds on an industrial scale would involve optimization of the synthetic route to increase yield and purity, followed by large-scale synthesis using batch or continuous flow reactors. The final product would undergo rigorous quality control to ensure its efficacy and safety for research purposes.
化学反応の分析
Types of Reactions
Hbv-IN-32 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile used.
科学的研究の応用
Hbv-IN-32 has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of cccDNA inhibitors.
Biology: Researchers use it to investigate the biological pathways and mechanisms involved in HBV replication and infection.
Medicine: It is explored for its potential therapeutic applications in treating HBV infections.
Industry: The compound is used in the development of antiviral drugs and in the study of drug resistance mechanisms.
作用機序
Hbv-IN-32 exerts its effects by inhibiting the formation of covalently closed circular DNA (cccDNA), which is essential for HBV replication. The compound targets specific molecular pathways involved in the replication process, thereby reducing the viral load and impeding cell growth . The exact molecular targets and pathways are still under investigation, but the inhibition of cccDNA formation is a key mechanism.
類似化合物との比較
Similar Compounds
Lamivudine: A nucleoside reverse transcriptase inhibitor used to treat HBV infections.
Tenofovir: Another nucleoside reverse transcriptase inhibitor with potent anti-HBV activity.
Entecavir: A guanosine analogue that inhibits HBV polymerase.
Uniqueness
Hbv-IN-32 is unique in its potent inhibition of cccDNA formation, which is a critical step in HBV replication. Unlike other compounds that target viral polymerase or reverse transcriptase, this compound specifically disrupts the formation of cccDNA, making it a valuable tool for studying HBV biology and developing new therapeutic strategies .
特性
分子式 |
C22H19ClO5S |
|---|---|
分子量 |
430.9 g/mol |
IUPAC名 |
3-[2-[4-(8-chloro-4-oxothiochromen-2-yl)phenoxy]ethoxy]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C22H19ClO5S/c23-18-3-1-2-17-19(24)12-20(29-21(17)18)13-4-6-15(7-5-13)27-8-9-28-16-10-14(11-16)22(25)26/h1-7,12,14,16H,8-11H2,(H,25,26) |
InChIキー |
WKZLQSHFWVBZDX-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1OCCOC2=CC=C(C=C2)C3=CC(=O)C4=C(S3)C(=CC=C4)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)


